(R)-Acebutolol

Descripción

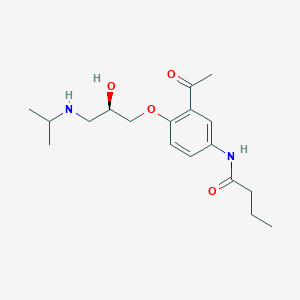

Structure

3D Structure

Propiedades

IUPAC Name |

N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEMGAFJFRBGGG-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218303 |

Source

|

| Record name | (R)-Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68107-81-3 |

Source

|

| Record name | (R)-Acebutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACEBUTOLOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856NOF5HE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereospecific Synthesis of (R)-Acebutolol: A Senior Application Scientist's In-Depth Guide

Introduction: The Rationale for Stereochemical Purity in β-Blockers

Acebutolol, a cardioselective β-adrenergic blocker, is a critical therapeutic agent for managing hypertension, angina pectoris, and cardiac arrhythmias. Like many pharmaceuticals, acebutolol possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Acebutolol and (S)-Acebutolol. The pharmacological activity of β-blockers predominantly resides in one enantiomer. For acebutolol and related aryloxypropanolamine β-blockers, the (S)-enantiomer is typically the more active β-blocking agent, while the (R)-enantiomer often exhibits significantly reduced activity or different pharmacological properties.[1]

The administration of a racemic mixture, which contains equal amounts of both enantiomers, can be considered as administering a drug that is 50% impurity. This "isomeric ballast" can contribute to side effects or off-target activity without enhancing the desired therapeutic effect. Consequently, the development of stereospecific, or enantioselective, synthetic routes to produce the single, desired enantiomer is of paramount importance in modern drug development. This guide provides an in-depth technical overview of the core methodologies for the stereospecific synthesis of (R)-Acebutolol, intended for researchers and professionals in drug development and medicinal chemistry.

Core Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure (R)-Acebutolol can be broadly approached through three primary strategies, each with its own set of advantages and challenges. The choice of strategy often depends on factors such as cost of starting materials, scalability, and desired enantiomeric purity.

| Synthetic Strategy | Core Principle | Key Advantages | Potential Challenges |

| 1. Asymmetric Synthesis from Chiral Precursors | Incorporation of a pre-existing chiral center from a commercially available or readily prepared chiral building block. | High enantiomeric excess (e.e.), straightforward reaction sequences, reliable stereochemical outcome. | Cost and availability of the chiral precursor. |

| 2. Chemoenzymatic Kinetic Resolution | Use of an enzyme (e.g., a lipase) to selectively react with one enantiomer in a racemic mixture of a key intermediate, allowing for the separation of the two enantiomers. | High enantioselectivity, mild reaction conditions, environmentally benign catalysts. | Theoretical maximum yield of 50% for the desired enantiomer, requires efficient separation of product and unreacted substrate.[2] |

| 3. Asymmetric Reduction of Prochiral Ketones | Enantioselective reduction of a prochiral ketone precursor using a chiral catalyst to create the desired stereocenter. | Potentially high yields (approaching 100%), catalytic use of the chiral source. | Optimization of catalyst and reaction conditions can be complex; may require specialized catalysts. |

Asymmetric Synthesis from Chiral Precursors: The (S)-Epichlorohydrin Route

This is arguably the most direct and widely employed strategy for the synthesis of (R)-Acebutolol. The core principle is the reaction of the key phenolic intermediate, 2-acetyl-4-butyramidophenol, with enantiomerically pure (S)-epichlorohydrin. The reaction proceeds via a nucleophilic attack of the phenoxide on the epoxide ring of (S)-epichlorohydrin, which results in an inversion of configuration at the carbon atom being attacked. This stereospecific reaction directly sets the desired (R) stereochemistry of the final product.[3]

Overall Synthetic Pathway

Caption: Overall synthetic scheme for (R)-Acebutolol via the chiral precursor route.

Experimental Protocols

Part A: Synthesis of 2-acetyl-4-butyramidophenol (Key Intermediate)

-

Step 1: Butyrylation of 4-Aminophenol

-

Suspend 4-aminophenol in an appropriate aqueous medium.

-

Add butyric anhydride dropwise while maintaining a controlled temperature (e.g., via an ice bath). The reaction is typically carried out under basic conditions to facilitate the acylation of the amino group.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

The product, N-(4-hydroxyphenyl)butanamide, can be isolated by filtration, washed with cold water, and dried.

-

-

Step 2: Fries Rearrangement to 2-acetyl-4-butyramidophenol

-

Combine N-(4-hydroxyphenyl)butanamide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent (e.g., dichloromethane).[3]

-

Slowly add an acylating agent, such as acetyl chloride, dropwise to the mixture at room temperature.

-

Stir the reaction mixture for an extended period (e.g., 10-35 hours) until the rearrangement is complete.[3]

-

Quench the reaction carefully with acid (e.g., HCl) and extract the product into an organic solvent.

-

Purify the crude product by recrystallization to obtain 2-acetyl-4-butyramidophenol.

-

Part B: Stereospecific Synthesis of (R)-Acebutolol

-

Step 3: Condensation with (S)-Epichlorohydrin [3]

-

In a reaction vessel, dissolve 2-acetyl-4-butyramidophenol in an aqueous solution of a base, such as sodium hydroxide, to form the phenoxide. A phase transfer catalyst (e.g., benzyltrimethylammonium chloride) can be added to facilitate the reaction.[3]

-

Control the temperature to 20-30°C.

-

Add (S)-epichlorohydrin dropwise to the solution. The phenoxide will attack the C1 carbon of the epichlorohydrin, leading to the opening of the epoxide ring and displacement of the chloride, which then reforms the epoxide on the other side with an inversion of stereochemistry.

-

The reaction is stirred for a prolonged period (e.g., up to 30 hours), with the potential for additional portions of base and (S)-epichlorohydrin to be added to drive the reaction to completion.[3]

-

The resulting product, (R)-5-butyrylamido-2-(2,3-epoxypropoxy)acetophenone, precipitates as a solid and can be collected by filtration, washed with water, and dried. This step typically achieves a yield of around 74%.[3]

-

-

Step 4: Amination to (R)-Acebutolol

-

Suspend the epoxy intermediate from the previous step in a suitable solvent, such as water or an alcohol.

-

Add isopropylamine to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and isolate the crude (R)-Acebutolol.

-

Purify the product by recrystallization to obtain high-purity (R)-Acebutolol.

-

Chemoenzymatic Kinetic Resolution

Chemoenzymatic synthesis offers a "green" and highly selective alternative for obtaining chiral intermediates. The core of this strategy is the kinetic resolution of a racemic precursor, typically a halohydrin, using a lipase.[4] Lipases are enzymes that catalyze the hydrolysis of esters or, in organic solvents, the formation of esters (transesterification). In a kinetic resolution, the lipase will selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (which remains as an alcohol).[5]

For the synthesis of (R)-Acebutolol, the strategy would involve the kinetic resolution of a racemic chlorohydrin intermediate. The unreacted (S)-chlorohydrin could then be carried forward to synthesize (R)-Acebutolol.

General Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic approach via lipase-catalyzed kinetic resolution.

Key Principles and Causality

-

Enzyme Selection: Lipases, such as Candida antarctica Lipase B (CALB), are frequently used due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity.[4]

-

Acyl Donor: Irreversible acyl donors like vinyl acetate or isopropenyl acetate are often employed. They produce vinyl alcohol or acetone as byproducts, which tautomerize to acetaldehyde or remain as acetone, respectively, thus preventing the reverse reaction and driving the equilibrium towards product formation.

-

Solvent Choice: The choice of solvent is critical. A non-polar, aprotic solvent like tert-butyl methyl ether (TBME) or hexane is often preferred to maintain the enzyme's activity and prevent unwanted side reactions.

Representative Experimental Protocol: Kinetic Resolution of a Racemic Halohydrin

This protocol is based on established procedures for analogous β-blocker precursors and can be adapted for the specific acebutolol intermediate.[6][7]

-

Preparation: To a solution of the racemic chlorohydrin precursor of acebutolol in TBME, add the acyl donor (e.g., vinyl acetate, 3 equivalents).

-

Enzymatic Reaction: Add the immobilized lipase (e.g., Novozym® 435, an immobilized form of CALB) to the mixture. The amount of enzyme will depend on the desired reaction rate and should be optimized.

-

Monitoring: Stir the suspension at a controlled temperature (e.g., 50°C). Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This is the point where the highest enantiomeric excess for both the unreacted alcohol and the formed ester is typically achieved.

-

Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be recycled).

-

Separation: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol and the ester can be separated by column chromatography.

-

Synthesis of (R)-Acebutolol: The isolated, enantiomerically pure (S)-chlorohydrin can then be converted to (R)-Acebutolol via amination with isopropylamine, as described in the previous section.

Asymmetric Reduction of Prochiral Ketones

This elegant strategy involves the creation of the chiral center through the asymmetric reduction of a prochiral ketone precursor. This approach is highly atom-economical and can, in principle, achieve a 100% theoretical yield of the desired enantiomer. Two prominent methods in this category are the Corey-Bakshi-Shibata (CBS) reduction and catalytic asymmetric hydrogenation.

A. Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and predictable method for the enantioselective reduction of ketones to alcohols using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent, typically borane (BH₃).[8] The stereochemical outcome is reliably predicted based on the stereochemistry of the catalyst used.

Caption: Simplified workflow of the Corey-Bakshi-Shibata (CBS) reduction.

The enantioselectivity arises from the formation of a rigid, six-membered transition state. The borane coordinates to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor and increases the Lewis acidity of the ring boron atom. The ketone then coordinates to this Lewis acidic boron in a way that minimizes steric hindrance between the ketone's substituents and the catalyst's chiral framework. This preferential coordination orients the ketone for a face-selective intramolecular hydride transfer, leading to the formation of one enantiomer of the alcohol in high excess.[8][9]

-

Catalyst Activation: In an inert atmosphere, dissolve the (S)-CBS catalyst in anhydrous THF. Add a solution of borane-THF complex (BH₃·THF) and stir for a few minutes at room temperature to form the active catalyst-borane complex.[10]

-

Reduction: Cool the catalyst solution to a low temperature (e.g., -78°C). Slowly add a solution of the prochiral ketone precursor (e.g., 1-(4-butyramido-2-hydroxyphenyl)ethan-1-one, which would require protection of the phenol) in anhydrous THF.

-

Reaction: After the addition, the reaction may be slowly warmed to a slightly higher temperature (e.g., -40°C) and stirred for several hours.[8]

-

Quenching and Workup: Carefully quench the reaction with methanol, followed by saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the resulting chiral alcohol by column chromatography. This alcohol can then be converted to (R)-Acebutolol through standard chemical transformations.

B. Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is another highly efficient method for the enantioselective reduction of ketones. This technique uses a transition metal catalyst (commonly Ruthenium or Rhodium) complexed with a chiral ligand to activate molecular hydrogen and deliver it to one face of the ketone.[11][12]

-

Catalyst System: The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity and turnover numbers. Commonly used ligands include chiral diphosphines (e.g., BINAP) and diamines.[12]

-

Substrate Compatibility: The ketone substrate must be compatible with the catalyst and reaction conditions. Functional groups on the substrate can sometimes coordinate to the metal center and influence the stereochemical outcome.

-

Reaction Conditions: The reaction is typically carried out under a pressurized atmosphere of hydrogen gas. The solvent, temperature, and pressure are all critical parameters that need to be optimized.

This method, while powerful, often requires significant screening and optimization of the catalyst system and reaction conditions for a specific substrate.

Conclusion and Future Outlook

The stereospecific synthesis of (R)-Acebutolol is a well-established field with several robust and efficient methodologies. The choice of the optimal synthetic route will depend on a careful evaluation of economic, logistical, and quality considerations.

-

The asymmetric synthesis from chiral precursors , particularly (S)-epichlorohydrin, remains a highly reliable and scalable method, especially with the increasing commercial availability of chiral building blocks.

-

Chemoenzymatic methods offer a compelling "green" alternative that operates under mild conditions and can produce intermediates of very high enantiomeric purity. The primary limitation is the 50% theoretical yield, though strategies like dynamic kinetic resolution can potentially overcome this.

-

Asymmetric reduction strategies like the CBS reduction and catalytic asymmetric hydrogenation are elegant and atom-economical. As the field of asymmetric catalysis continues to advance, the development of more efficient and versatile catalysts will likely make these routes even more attractive for the industrial-scale synthesis of (R)-Acebutolol and other chiral β-blockers.

For drug development professionals, a thorough understanding of these diverse synthetic strategies is essential for making informed decisions that balance cost, efficiency, and the uncompromising need for enantiomeric purity in the final active pharmaceutical ingredient.

References

- CN102241603A - Asymmetric synthesis method of R- or S-acebutolol - Google Patents.

-

Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. Available at: [Link]

-

Beta-blockers: Historical Perspective and Mechanisms of Action. Available at: [Link]

-

A Comprehensive Review on Beta Blockers Synthesis Methods - Journal of Medicinal and Medical Chemistry. Available at: [Link]

-

Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids - PubMed. Available at: [Link]

-

Asymmetric Hydrogen Atom Transfer | ACS Catalysis. Available at: [Link]

-

Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. Available at: [Link]

-

Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure - PubMed. Available at: [Link]

-

Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization - ArTS - UniTS. Available at: [Link]

-

CBS reduction of acetophenone and proposed transition structures for... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

.beta.-Adrenergic blocking agents. 9. Absolute configuration of propranolol and of a number of related aryloxypropanolamines and arylethanolamines | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]

-

Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC - PubMed Central. Available at: [Link]

-

Aberystwyth University Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye. Available at: [Link]

-

CBS reduction of acetophenone followed by 11B NMR - Magritek. Available at: [Link]

-

LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Available at: [Link]

-

Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization | Request PDF - ResearchGate. Available at: [Link]

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]

-

asymmetric-hydrogenation-2015.pdf. Available at: [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Repository. Available at: [Link]

-

Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC - NIH. Available at: [Link]

- US10286504B2 - Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide - Google Patents.

-

Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI. Available at: [Link]

-

The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol | Crown: Journal of Dentistry and Health Research - Phlox Institute. Available at: [Link]

-

Corey-Bakshi-Shibata reduction - YouTube. Available at: [Link]

-

Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. Available at: [Link]

-

Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy - ResearchGate. Available at: [Link]

-

Transfer hydrogenation of acetophenone derivatives - ResearchGate. Available at: [Link]

-

Synthesis and pharmacology of potential beta-blockers - PubMed. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. arts.units.it [arts.units.it]

- 5. researchgate.net [researchgate.net]

- 6. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Before you continue to YouTube [consent.youtube.com]

- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 11. jmedchem.com [jmedchem.com]

- 12. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Binding of Acebutolol to Beta-Adrenergic Receptors

Introduction: The Imperative of Chirality in Pharmacology

In the realm of drug development and molecular pharmacology, the three-dimensional structure of a molecule is paramount. Many therapeutic agents are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. The interaction between a drug and its biological target, typically a protein receptor, is a highly specific, stereochemically governed event. This guide delves into the core principles of enantioselectivity through the lens of acebutolol, a clinically significant beta-blocker.

Acebutolol is classified as a cardioselective β1-adrenergic receptor antagonist, widely prescribed for hypertension and cardiac arrhythmias.[1][2] A key characteristic of acebutolol is its intrinsic sympathomimetic activity (ISA), meaning it can exert partial agonist effects while simultaneously blocking the effects of endogenous catecholamines like epinephrine.[1][3] Crucially, acebutolol is administered as a racemic mixture, a 50:50 combination of its (S)- and (R)-enantiomers. However, the therapeutic activity is not evenly distributed. The β-blocking effect is almost exclusively attributed to the (S)-enantiomer, highlighting the critical importance of understanding its stereoselective binding.[4][5]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the molecular basis, experimental validation, and functional consequences of the enantioselective binding of acebutolol to its target receptors.

Section 1: The Molecular Basis of Enantioselective Recognition

The differential interaction of acebutolol enantiomers with β-adrenergic receptors is rooted in the specific three-dimensional architecture of the receptor's binding pocket. β-adrenergic receptors are G protein-coupled receptors (GPCRs) with seven transmembrane helices that create a pocket for ligand binding.[4]

The β-blocking activity resides predominantly in the (S)-enantiomer, which forms a more stable and effective complex with the β1-adrenergic receptor.[4][6] This enhanced affinity is dictated by the precise spatial arrangement of key functional groups: the secondary amine, the hydroxyl group on the side chain, and the aromatic ring system. These groups form a three-point attachment with complementary amino acid residues within the receptor's binding site, such as an aspartate residue in transmembrane helix 3.[4] The (R)-enantiomer, being a mirror image, cannot achieve this optimal orientation, resulting in a significantly weaker interaction and lower binding affinity.

Expected Quantitative Data

The results of such assays consistently demonstrate the high enantioselectivity of acebutolol's binding.

| Enantiomer | Target Receptor | Approximate Binding Affinity (Ki) | Selectivity |

| (S)-Acebutolol | β1-Adrenergic | Low nanomolar (e.g., 2-10 nM) | High affinity, therapeutically active |

| (R)-Acebutolol | β1-Adrenergic | High nanomolar to micromolar | ~30-50 fold lower affinity than (S)-form |

| (S)-Acebutolol | β2-Adrenergic | Mid-to-high nanomolar | Lower affinity than for β1 (Cardioselective) |

| (R)-Acebutolol | β2-Adrenergic | Micromolar range | Very low affinity |

| Note: Absolute Ki values may vary based on experimental conditions (cell type, radioligand, buffer composition). The trends and ratios are the key takeaways. |

Section 3: Functional Consequences of Enantioselective Binding

High-affinity binding is only meaningful if it translates into a functional response. The enantioselectivity observed in binding assays directly correlates with the pharmacological activity of acebutolol.

Downstream Signaling Cascade

Both β1- and β2-adrenergic receptors primarily couple to the stimulatory G protein, Gs. [7]Upon agonist binding, Gs activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). [8]cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular targets, leading to the physiological response (e.g., increased heart rate and contractility in cardiomyocytes). [8][9] As an antagonist, the therapeutically active (S)-acebutolol occupies the β1-receptor binding site, preventing endogenous catecholamines from binding and activating this cascade. [10][11]This blockade is the basis of its antihypertensive and antiarrhythmic effects. [1]

Functional Assays: cAMP Accumulation

To measure the functional consequence of receptor binding, a cAMP accumulation assay can be performed. This assay quantifies the ability of an antagonist to block agonist-induced cAMP production.

Protocol Synopsis:

-

Seed cells expressing the β-receptor of interest in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of (S)- or (R)-acebutolol.

-

Stimulate the cells with a fixed concentration of a β-agonist (e.g., isoproterenol, a non-selective agonist) that yields a submaximal response (e.g., its EC80 concentration).

-

After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Plot the percentage inhibition of the agonist response versus the log concentration of the acebutolol enantiomer to determine the functional IC50.

The results will show that (S)-acebutolol potently inhibits isoproterenol-stimulated cAMP production at low nanomolar concentrations, consistent with its high binding affinity. In contrast, (R)-acebutolol will be a much weaker inhibitor, requiring significantly higher concentrations to produce the same effect. This functional data provides a direct link between enantioselective binding and the desired therapeutic action.

Section 4: Pharmacokinetic and Metabolic Considerations

While receptor binding is the primary determinant of pharmacodynamic activity, stereoselectivity can also influence a drug's pharmacokinetic profile. For acebutolol, studies have shown that the active (S)-(-)-enantiomer can achieve modestly higher plasma concentrations than the (R)-(+)-enantiomer. [5]This is suggested to be the result of stereoselective first-pass metabolism that favors the (R)-enantiomer. [5]This means that not only is the (S)-enantiomer more active at the receptor, but it may also have slightly greater bioavailability after oral administration, further amplifying its therapeutic dominance over the (R)-form.

Conclusion

The enantioselective binding of acebutolol to β-adrenergic receptors is a classic and compelling example of the importance of stereochemistry in drug action. The therapeutic efficacy of racemic acebutolol is overwhelmingly derived from the (S)-enantiomer, which exhibits significantly higher affinity and functional antagonism at the β1-adrenergic receptor compared to its (R)-counterpart. This selectivity is dictated by the precise three-dimensional fit within the receptor's binding pocket.

For scientists in drug development, this case underscores the necessity of evaluating individual enantiomers early in the discovery pipeline. A thorough characterization, using techniques like radioligand binding and functional assays, is essential to identify the active eutomer and to understand the potential contributions, or lack thereof, of the distomer. This approach not only elucidates the fundamental mechanism of action but also opens pathways for developing more refined, single-enantiomer drugs with improved efficacy and potentially safer profiles.

References

-

Strosberg, A. D. (1993). Structure, function, and regulation of adrenergic receptors. Protein Science, 2(8), 1198–1209. [Link]

-

Wikipedia. (2024). Acebutolol. Wikipedia, the free encyclopedia. [Link]

-

PubChem. (n.d.). Acebutolol. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acebutolol Hydrochloride? Patsnap. [Link]

-

Pharmaguideline. (n.d.). SAR of Beta Blockers. Pharmaguideline. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Acebutolol. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv. [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

-

Pharmacology Lectures. (2024). Pharmacology of Acebutolol. YouTube. [Link]

-

Pon-García, C., et al. (2022). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 75(7), 597-608. [Link]

-

Nikolaev, V. O., et al. (2010). Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4. The Journal of biological chemistry, 285(49), 38447–38454. [Link]

-

Woodcock, E. A., & Matkovich, S. J. (2016). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current protocols in pharmacology, 74, 4.20.1–4.20.11. [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans. PubMed. [Link]

-

Harry, J. D., et al. (1982). Comparison of Beta-Adrenoceptor Selectivity of Acebutolol and Its Metabolite Diacetolol With Metoprolol and Propranolol in Normal Man. British journal of clinical pharmacology, 13(Suppl 2), 226S. [Link]

-

Breit, A., et al. (2003). Beta 1/beta 2-adrenergic receptor heterodimerization regulates beta 2-adrenergic receptor internalization and ERK signaling efficacy. The Journal of biological chemistry, 278(41), 40356–40365. [Link]

-

Baker, J. G., et al. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays. FASEB journal, 25(11), 3907–3916. [Link]

-

Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Ninja Nerd. (2018). Neurology | Adrenergic Receptors. YouTube. [Link]

-

Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322. [Link]

-

CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

-

ResearchGate. (n.d.). Schematic representation of the beta 1- and beta 2-adrenergic receptor... ResearchGate. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acebutolol. IUPHAR/BPS. [Link]

-

Dr.Oracle. (2025). What is the difference between Beta 1 (β1) and Beta 2 (β2) adrenergic receptor agonists versus antagonists? Dr.Oracle. [Link]

Sources

- 1. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 2. Acebutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acebutolol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. acebutolol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

A Comprehensive Technical Guide to the Physicochemical Properties of (R)-Acebutolol Hydrochloride

Foreword: A Molecule of Specificity and Challenge

In the landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists stand as a cornerstone. Acebutolol, with its cardioselective β1-blocking activity and intrinsic sympathomimetic properties, has long been a subject of clinical interest.[1][2] However, the true complexity and elegance of this molecule emerge when we consider its stereochemistry. Acebutolol is a chiral compound, marketed as a racemic mixture of its (R)- and (S)-enantiomers.[3] It is widely recognized that the pharmacological activity, particularly the β-blocking effect, resides predominantly in the (S)-enantiomer.[3]

This focus on the (S)-enantiomer often leaves its counterpart, (R)-Acebutolol, less characterized in readily available literature. For the researcher, scientist, or drug development professional, this presents a significant knowledge gap. A thorough understanding of the physicochemical properties of the individual enantiomer is paramount for the development of stereospecific analytical methods, enantioselective synthesis, and advanced formulation strategies.

This technical guide provides an in-depth exploration of the physicochemical properties of (R)-Acebutolol hydrochloride. We move beyond a simple recitation of data points, instead providing a narrative grounded in the causality of experimental choices and the importance of each parameter in the broader context of pharmaceutical development. Every piece of data is a clue, and every protocol a tool, to fully understand and harness the potential of this specific chiral molecule.

Molecular Identity and Core Characteristics

The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its unequivocal identity. For (R)-Acebutolol hydrochloride, this involves confirming its structure, molecular formula, and mass.

Chemical Structure and Nomenclature

-

Chemical Name: N-(3-Acetyl-4-{(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy}phenyl)butanamide hydrochloride

-

CAS Number: 34381-68-5 (for the hydrochloride salt of the racemate)[4]

-

Molecular Formula: C₁₈H₂₈N₂O₄ · HCl[4]

-

Molecular Weight: 372.89 g/mol [4]

The structure comprises a butanamide group and an acetyl group on a phenyl ring, connected via an ether linkage to a chiral propanolamine side chain. This side chain, containing the secondary amine and a hydroxyl group on a stereogenic center, is the hallmark of many beta-blockers and is central to its interaction with the β-adrenergic receptor.

Physical Description

(R)-Acebutolol hydrochloride presents as a white or slightly off-white, crystalline powder.[5] This macroscopic appearance is the first indicator of its solid-state nature and provides a baseline for quality control assessments.

Physicochemical Properties: A Quantitative Analysis

Understanding the fundamental physicochemical parameters of an API is critical as they directly influence its behavior from formulation to in vivo absorption.

Thermal Properties

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, while a broad range can indicate the presence of impurities or multiple polymorphic forms.

-

Melting Point: 141-145°C[5]

This relatively sharp range for the racemic compound suggests a stable crystalline lattice. It is expected that the individual (R)-enantiomer would exhibit a similar melting point, as enantiomers share identical physical properties in a non-chiral environment.[6]

Solubility Profile

Solubility is a gatekeeper for bioavailability. Poor aqueous solubility can severely limit a drug's absorption and therapeutic efficacy. Acebutolol hydrochloride's salt form is a deliberate choice to enhance its aqueous solubility.

-

Qualitative Solubility: Freely soluble in water, methanol, ethanol (95%), and acetic acid (100); practically insoluble in diethyl ether.[5]

-

Quantitative Solubility:

The high solubility in polar protic solvents is attributed to the multiple hydrogen bond donors (hydroxyl, amide N-H, secondary amine N-H) and acceptors (carbonyls, ether oxygen, hydroxyl oxygen) in the molecule, as well as its ionic nature as a hydrochloride salt. This favorable solubility profile is a significant advantage in the development of immediate-release oral dosage forms.

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH. This is critical for predicting its behavior in the gastrointestinal tract, its ability to permeate biological membranes, and for developing analytical methods like HPLC.

-

Basic pKa: 9.52 - 9.67[8]

This pKa value corresponds to the secondary amine in the propanolamine side chain. At physiological pH (~7.4), this amine will be predominantly protonated (>99%), rendering the molecule cationic. This high degree of ionization contributes to its good aqueous solubility but can limit its passive diffusion across lipid membranes, a factor that is balanced by its overall absorption profile.[1]

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. It provides insight into its membrane permeability and potential for distribution into fatty tissues.

-

LogP (for free base): 1.71[8]

A LogP of 1.71 indicates that acebutolol has a balanced hydrophilic-lipophilic character. It is sufficiently water-soluble due to its polar functional groups and salt form, yet lipophilic enough to permit absorption from the GI tract.[1] The moderate lipophilicity also suggests a lower potential for crossing the blood-brain barrier, which may contribute to a reduced incidence of central nervous system side effects compared to more lipophilic beta-blockers.[2]

Summary of Core Physicochemical Data

| Property | Value | Significance in Drug Development | Source(s) |

| Molecular Weight | 372.89 g/mol | Foundational for all stoichiometric calculations. | [4] |

| Appearance | White to off-white crystalline powder | Initial QC check for identity and purity. | [5] |

| Melting Point | 141-145°C | Indicator of purity and solid-state form. | [5] |

| Solubility (Water) | Freely soluble (~200 mg/mL) | High solubility facilitates formulation of oral dosage forms. | [5][7] |

| pKa (amine) | 9.52 - 9.67 | Determines ionization state, impacting solubility and permeability. | [8] |

| LogP (free base) | 1.71 | Indicates balanced lipophilicity, influencing absorption and distribution. | [8] |

The Chiral Dimension: Stereospecific Analysis

As established, the pharmacology of acebutolol is stereospecific. Therefore, the ability to separate and quantify the (R)- and (S)-enantiomers is not merely an academic exercise; it is a regulatory and quality control necessity. Enantiomers possess identical physical properties, making their separation impossible with standard chromatographic techniques.[6] Chiral recognition is required.

Chiral Separation Workflow

The separation of enantiomers can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[9]

Caption: Workflow for the chiral separation of acebutolol enantiomers.

Experimental Protocol: Indirect Chiral HPLC Separation

This protocol is based on a validated method involving derivatization to form diastereomers, which are then separated on a standard reversed-phase column.[10] This approach is often robust and avoids the higher cost of chiral columns.

Objective: To determine the enantiomeric purity of (R)-Acebutolol hydrochloride.

1. Materials and Reagents:

-

(R)-Acebutolol hydrochloride reference standard

-

Test sample of Acebutolol hydrochloride

-

Chiral Derivatizing Reagent: N-benzyloxycarbonyl-L-phenylalanine

-

Acetic Anhydride

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water with 0.1% Formic Acid

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Derivatization Procedure:

-

Accurately weigh ~10 mg of the acebutolol HCl sample into a vial.

-

Dissolve in 1 mL of methanol.

-

Add 1.2 equivalents of N-benzyloxycarbonyl-L-phenylalanine.

-

Add 1.5 equivalents of acetic anhydride.

-

Gently vortex the mixture and allow it to react at room temperature for 1 hour.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 10 mL of the mobile phase. This is the test solution.

3. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.

-

Column: C18 Reversed-Phase (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic, to be optimized; start with 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 233 nm.[11]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

4. Analysis:

-

Inject the derivatized test solution into the HPLC system.

-

The two diastereomers, corresponding to the (R)- and (S)-enantiomers of acebutolol, will separate into two distinct peaks.[10]

-

Calculate the area of each peak.

-

Determine the enantiomeric purity (or enantiomeric excess) using the formula:

-

% Purity of (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] * 100

-

Causality and Trustworthiness: This indirect method is self-validating. The formation of diastereomers with distinct physicochemical properties allows for their separation on a highly reproducible and robust achiral column.[9] By derivatizing a racemic standard, the relative retention times of the (R) and (S) derivatives can be confirmed, ensuring accurate peak identification in the test sample.

Stability Profile: A Matter of Longevity

The chemical stability of an API is a critical attribute that affects its shelf-life, storage conditions, and potential for degradation into inactive or harmful impurities.

Hydrolytic Stability

Studies have investigated the degradation of acebutolol in acidic conditions. The molecule is susceptible to hydrolysis, though its stability is influenced by its lipophilicity.[12] Compared to the more hydrophilic atenolol, acebutolol exhibits greater stability in acidic environments.[13]

-

Degradation Pathway: Under stress conditions (e.g., acid, oxidation, heat), acebutolol can degrade into several products. One major pathway involves the hydrolysis of the butanamide side chain.[14]

-

Kinetics: The degradation follows first-order kinetics, with the rate constant (k) decreasing as lipophilicity increases among related beta-blockers.[12][15]

Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and establish the inherent stability of the drug. This workflow outlines the logical steps for such a study.

Caption: Workflow for a forced degradation study of (R)-Acebutolol HCl.

Expert Insight: The results from forced degradation are not just about identifying impurities. They are crucial for developing a stability-indicating analytical method—a method that can resolve the parent API from all potential degradation products, ensuring accurate quantification of the drug over its shelf life.[14]

Solid-State Properties: Beyond the Molecule

For a crystalline powder, the arrangement of molecules in the crystal lattice (polymorphism) can have a more significant impact on bioavailability than solubility alone. Different polymorphs can exhibit different melting points, solubilities, and dissolution rates. While specific studies on the polymorphism of (R)-Acebutolol hydrochloride are not abundant in public literature, it is a critical area of investigation in private drug development. Any change in the manufacturing process requires a re-evaluation of the polymorphic form to ensure consistent product performance.

Conclusion: A Foundation for Rational Development

This guide has detailed the core physicochemical properties of (R)-Acebutolol hydrochloride, from its fundamental identity to its chiral nature and stability. The data presented here, summarized in tables and contextualized with expert insight, provides a robust foundation for researchers and developers. The provided protocols for stereospecific analysis and stability testing serve as practical, self-validating systems for ensuring the quality and integrity of this specific enantiomer. A thorough understanding of these properties is not an academic formality; it is the bedrock upon which rational drug design, effective formulation, and rigorous quality control are built.

References

-

Acebutolol Hydrochloride | C18H29ClN2O4 | CID 441307 - PubChem. National Center for Biotechnology Information. [Link]

-

Acebutolol Hydrochloride. Japanese Pharmacopoeia. [Link]

-

Acebutolol - Wikipedia. Wikipedia. [Link]

-

Acebutolol | C18H28N2O4 | CID 1978 - PubChem. National Center for Biotechnology Information. [Link]

-

Managing Refractory Hypertension: A Case Study Exploring the Influence of ACE and ACTN3 Gene Polymorphisms - PubMed Central. National Center for Biotechnology Information. [Link]

-

Stability of atenolol, acebutolol and propranolol in acidic environment depending on its diversified polarity - PubMed. National Center for Biotechnology Information. [Link]

-

Pharmacokinetics of acebutolol enantiomers in humans - PubMed. National Center for Biotechnology Information. [Link]

-

PRODUCT MONOGRAPH PrRHOTRAL® (acebutolol hydrochloride). pds.medicines.org.au. [Link]

-

Chiral Separation of Acebutolol by Derivatization and High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]

-

Stability of Atenolol, Acebutolol and Propranolol in Acidic Environment Depending on its Diversified Polarity. Taylor & Francis Online. [Link]

-

ACE polymorphisms - PubMed. National Center for Biotechnology Information. [Link]

-

Chiral Drug Separation. IntechOpen. [Link]

-

ACE gene polymorphism and susceptibility to hypertension in a Jordanian adult population. PLOS ONE. [Link]

-

Stability of Atenolol, Acebutolol and Propranolol in Acidic Environment Depending on its Diversified Polarity. ResearchGate. [Link]

-

Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC. National Center for Biotechnology Information. [Link]

-

Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

-

Association Between Hypertension, Dipping Status, and ACE and AGTR1 Gene Polymorphisms in Adolescents with Type 1 Diabetes. MDPI. [Link]

-

Polymorphism of ACE gene as the genetic predisposition of coronary artery disease in Eastern India - PMC. National Center for Biotechnology Information. [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC. National Center for Biotechnology Information. [Link]

-

(PDF) Simple and sensitive spectrophotometric methods for the determination of acebutolol hydrochloride in bulk sample and pharmaceutical preparations. ResearchGate. [Link]

-

development and validation of rp-hplc method of acebutalol. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

Simultaneous UV Spectrophotometric Estimation of Acebutolol Hydrochloride and Hydrochlorothiazide in Bulk and Combined Tablet Do. Juniper Publishers. [Link]

Sources

- 1. Acebutolol - Wikipedia [en.wikipedia.org]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Pharmacokinetics of acebutolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. アセブトロール 塩酸塩 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. youtube.com [youtube.com]

- 7. Acebutolol Hydrochloride | C18H29ClN2O4 | CID 441307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Stability of atenolol, acebutolol and propranolol in acidic environment depending on its diversified polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of (R)-Acebutolol

This guide provides a comprehensive examination of the in vitro pharmacological properties of (R)-Acebutolol, the dextrorotatory enantiomer of the clinically utilized beta-blocker, Acebutolol. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced stereoselective interactions of (R)-Acebutolol with its primary biological targets, offering both foundational knowledge and detailed experimental frameworks.

Section 1: Introduction to Acebutolol and the Significance of Stereochemistry

Acebutolol is a cardioselective β1-adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias.[1][2] Like many beta-blockers, Acebutolol is a chiral molecule and is clinically administered as a racemic mixture, containing both (R)- and (S)-enantiomers. However, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[3]

For most beta-blockers, the β-blocking activity resides predominantly in the (S)-enantiomer.[3][4] The (R)-enantiomer is often considered less active or inactive at these receptors.[5] This guide will focus specifically on characterizing the in vitro profile of (R)-Acebutolol to elucidate its contribution, or lack thereof, to the overall pharmacological effect of the racemic mixture. Understanding the activity of the individual enantiomer is critical for rational drug design, mechanistic studies, and interpreting clinical outcomes.

A defining characteristic of racemic Acebutolol is its partial agonist activity, also known as Intrinsic Sympathomimetic Activity (ISA).[6][7] This property means that while it blocks the effects of potent catecholamines like epinephrine, it can weakly stimulate the β-receptor on its own.[8] This leads to a pharmacological profile with less pronounced bradycardia and reduction in cardiac output compared to beta-blockers lacking ISA.[7][9]

Section 2: Core Pharmacological Profile of (R)-Acebutolol

The in vitro profile of any compound is primarily defined by two key parameters: its affinity for the receptor (how well it binds) and its functional activity (what it does after binding).

Receptor Binding Affinity

Receptor binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.[10] These assays, typically using radiolabeled ligands, quantify the interaction in terms of the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.

While data specifically isolating the binding affinity of the (R)-Acebutolol enantiomer is sparse in publicly available literature, pharmacokinetic studies provide critical insights. Studies in humans have shown that after oral administration of racemic Acebutolol, the (S)-enantiomer achieves modestly higher plasma concentrations.[11] This is attributed to a stereoselective first-pass metabolism that favors the metabolism of the (R)-enantiomer.[4][11] Although this relates to metabolism rather than direct receptor binding, it underscores the differential handling of the enantiomers in biological systems. For most beta-blockers, the (S)-enantiomer possesses significantly higher affinity for β-adrenergic receptors. It is therefore hypothesized that (R)-Acebutolol has a substantially lower binding affinity for β1 and β2 receptors compared to its (S)-antipode.

Table 1: Hypothesized Receptor Binding Affinity Profile of Acebutolol Enantiomers

| Enantiomer | Target Receptor | Expected Binding Affinity (Ki) | Rationale |

|---|---|---|---|

| (R)-Acebutolol | β1-Adrenergic | Significantly Higher (Lower Affinity) | Typically, the (R)-enantiomer of beta-blockers is much less active at β-receptors.[5] |

| β2-Adrenergic | Significantly Higher (Lower Affinity) | Consistent with the known stereoselectivity of aryloxypropanolamine beta-blockers. | |

| (S)-Acebutolol | β1-Adrenergic | Low nM range (High Affinity) | The (S)-enantiomer is known to be the primary carrier of β-blocking activity.[4] |

| | β2-Adrenergic | Higher than β1 (Cardioselective) | Racemic Acebutolol is β1-selective; this selectivity is conferred by the (S)-enantiomer.[6][12] |

Functional Activity: Antagonism and Partial Agonism

Functional assays measure the biological response following receptor binding. For β-adrenergic receptors, which are coupled to Gs proteins, this is commonly assessed by measuring the downstream production of cyclic AMP (cAMP).[13][14]

Acebutolol is characterized as a partial agonist.[6][7] In isolated rat atrium, racemic acebutolol was shown to produce a maximal stimulatory effect that was only 17% of that induced by the full agonist isoproterenol.[7] The critical question is which enantiomer carries this intrinsic sympathomimetic activity. While the beta-blocking (antagonist) activity is known to reside in the (S)-enantiomer, the stereoselectivity of the partial agonist effect is less consistently documented across all beta-blockers. However, for Acebutolol, its partial agonism is a key feature of its clinical profile.[15]

Section 3: Gold-Standard In Vitro Experimental Protocols

To definitively characterize the in vitro profile of (R)-Acebutolol, a series of validated, robust assays must be employed. The following protocols provide a step-by-step framework for these essential experiments.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of (R)-Acebutolol at human β1- and β2-adrenergic receptors.

-

Objective: To quantify the affinity of (R)-Acebutolol by measuring its ability to displace a high-affinity radioligand from the receptor.

-

Principle: This is a competition assay. A constant concentration of a radiolabeled antagonist (e.g., [3H]Dihydroalprenolol, a non-selective β-antagonist) is incubated with a source of receptors (e.g., cell membranes from HEK293 cells stably expressing the receptor subtype).[16] Increasing concentrations of the unlabeled test compound, (R)-Acebutolol, are added. The more potently (R)-Acebutolol binds, the less radioligand will remain bound. The concentration of (R)-Acebutolol that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki.

-

Membrane Preparation:

-

Culture HEK293 cells stably transfected with either the human β1- or β2-adrenergic receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[17]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay buffer and determine the total protein concentration (e.g., via BCA assay).

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competitor like propranolol (for non-specific binding).

-

50 µL of diluted (R)-Acebutolol (typically a 10-point serial dilution).

-

50 µL of radioligand (e.g., [3H]DHA at a concentration near its Kd).

-

150 µL of the prepared cell membranes (e.g., 10-20 µg protein per well).[17]

-

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[16]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B).[16] This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity for each filter disc using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding counts from all other wells to obtain specific binding.

-

Plot specific binding against the log concentration of (R)-Acebutolol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Scientist's Note (Trustworthiness): The inclusion of a "non-specific binding" control is critical. This is determined by adding a saturating concentration of an unlabeled ligand (e.g., 10 µM propranolol) that will occupy all specific receptor sites, ensuring that any remaining radiolabel binding is to non-receptor components like the filter or lipids. This value represents the baseline noise and must be subtracted for accurate results.[18]

Diagram 1: Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Protocol 2: cAMP Accumulation Functional Assay

This protocol determines if (R)-Acebutolol acts as an antagonist (blocks agonist-induced cAMP) or as a partial agonist (stimulates cAMP itself).

-

Objective: To measure the effect of (R)-Acebutolol on intracellular cAMP levels in whole cells expressing β1 or β2 receptors.

-

Principle: β1 and β2 receptors are coupled to the Gs protein, which activates adenylyl cyclase to produce cAMP from ATP. This assay measures changes in intracellular cAMP. To test for antagonism, cells are pre-treated with (R)-Acebutolol and then stimulated with a full agonist like Isoproterenol. A potent antagonist will shift the agonist's dose-response curve to the right. To test for agonism, cells are treated with (R)-Acebutolol alone to see if it increases cAMP levels above baseline.

-

Cell Culture:

-

Seed CHO-K1 or HEK293 cells stably expressing either human β1- or β2-receptors into 96-well plates and grow overnight.[19]

-

-

Assay Preparation:

-

Wash cells with a serum-free assay buffer.

-

Add buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Rationale: PDEs are enzymes that degrade cAMP. Inhibiting them allows the signal to accumulate to detectable levels.

-

-

Antagonist Mode:

-

Agonist Mode:

-

Incubate the cells with various concentrations of (R)-Acebutolol alone for 30-60 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Terminate the reaction by adding a lysis buffer provided with the cAMP detection kit.

-

Measure cAMP concentrations using a homogenous assay kit (e.g., HTRF, AlphaScreen, or Luciferase-based biosensor).[14][20][21] These kits provide a signal (e.g., fluorescence or luminescence) that is inversely or directly proportional to the amount of cAMP produced.

-

-

Data Analysis:

-

Antagonist Mode: Plot the Isoproterenol dose-response curves in the presence of different concentrations of (R)-Acebutolol. Calculate the pA2 value from a Schild plot, which quantifies the potency of a competitive antagonist.

-

Agonist Mode: Plot the cAMP signal against the log concentration of (R)-Acebutolol. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

-

Diagram 2: Canonical Beta-Adrenergic Signaling Pathway

Caption: Canonical Gs-protein signaling pathway for β-adrenergic receptors.

Section 4: Summary of Expected In Vitro Profile and Conclusions

Based on the established pharmacology of beta-blocker stereoisomers, the expected in vitro profile for (R)-Acebutolol is one of significantly lower activity compared to its (S)-enantiomer.

Table 2: Predicted In Vitro Pharmacological Profile of (R)-Acebutolol

| Parameter | Receptor | Expected Outcome | Implication |

|---|---|---|---|

| Binding Affinity (Ki) | β1-Adrenergic | High Ki value (>1000 nM) | Very low affinity for the primary therapeutic target. |

| β2-Adrenergic | High Ki value (>1000 nM) | Very low affinity for the off-target β2 receptor. | |

| Functional Activity | β1-Adrenergic | No significant antagonist activity (pA2 < 6) | Does not contribute meaningfully to the beta-blockade of racemic Acebutolol. |

| | β1-Adrenergic | Possible weak partial agonism | May contribute to the Intrinsic Sympathomimetic Activity (ISA) of the racemate, though this is speculative without direct data. |

This technical guide outlines the essential in vitro framework required to fully characterize the pharmacological profile of (R)-Acebutolol. While the prevailing understanding is that the (S)-enantiomer mediates the vast majority of the beta-blocking effects, a thorough investigation of the (R)-enantiomer is not merely an academic exercise. It serves to validate our assumptions about stereoselectivity and, more importantly, to uncover any unexpected or subtle activities that might contribute to the overall clinical profile or side-effect profile of the racemic drug. The protocols described herein represent a self-validating system for generating robust, reproducible data that can definitively establish the role—or lack thereof—of (R)-Acebutolol at adrenergic receptors.

References

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

-

Gacek, M., et al. (1991). Pharmacokinetics of acebutolol enantiomers in humans. Journal of Pharmaceutical Sciences, 80(4), 337-340. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 29(2), 65-71. [Link]

-

Singh, B. N., et al. (1986). Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease. The American Journal of Cardiology, 57(11), F1-F12. [Link]

-

Zhang, R., et al. (2024). β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro. Advanced Science, e2308432. [Link]

-

Singh, B. N., et al. (1985). Comparison of Beta-Adrenoceptor Selectivity of Acebutolol and Its Metabolite Diacetolol With Metoprolol and Propranolol in Normal Man. Journal of Cardiovascular Pharmacology, 7(4), 631-636. [Link]

-

Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software, Inc.[Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

-

Mehvar, R., & Jamali, F. (1997). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons. [Link]

-

Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317-322. [Link]

-

Coccini, T., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(12), 2548-2561. [Link]

-

Roy, S. D., & Jamali, F. (1993). Pharmacokinetics of acebutolol enantiomers after intravenous administration of racemate in a rat model: a dosing range comparison. Journal of Pharmaceutical Sciences, 82(1), 54-57. [Link]

-

FPnotebook. (2026). Acebutolol. FPnotebook.com. [Link]

-

Stankovičová, T., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Ltd.[Link]

-

Frishman, W. H., & Covey, S. (1990). Relevance of intrinsic sympathomimetic activity for beta blockers. The American Journal of Cardiology, 66(16), 11C-16C. [Link]

-

Barnett, D. B., et al. (1981). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Journal of Immunological Methods, 45(3), 269-278. [Link]

-

Smith, R. S., & Le-Meng, C. (1986). Ancillary pharmacologic properties of acebutolol: cardioselectivity, partial agonist activity, and membrane-stabilizing activity. The American Journal of Cardiology, 57(11), F13-F18. [Link]

-

Taylor & Francis Online. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. Taylor & Francis. [Link]

-

Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv. [Link]

-

BPS Bioscience. (n.d.). Data Sheet. BPS Bioscience, Inc.[Link]

-

Kaniansky, D., et al. (2000). Assay of acebutolol in pharmaceuticals by analytical capillary isotachophoresis. Journal of Pharmaceutical and Biomedical Analysis, 22(1), 99-108. [Link]

-

RxList. (2022). How do beta-blockers with intrinsic sympathomimetic activity work? RxList Inc.[Link]

- Google Patents. (n.d.). CN102241603A - Asymmetric synthesis method of R- or S-acebutolol. Google.

-

Dr. G Bhanu Prakash. (2025, January 31). 9. Sympathoplegic Adrenergic Receptor Antagonists (Part-3): Anti-Hypertensive Drugs. YouTube. [Link]

Sources

- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]

- 4. Pharmacokinetics of acebutolol enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-Blockers, Intrinsic Sympathomimetic: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 9. Ancillary pharmacologic properties of acebutolol: cardioselectivity, partial agonist activity, and membrane-stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. Comparison of beta-adrenoceptor selectivity of acebutolol and its metabolite diacetolol with metoprolol and propranolol in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to the Metabolism and Active Metabolites of (R)-Acebutolol

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the metabolic fate of (R)-acebutolol, with a particular focus on its stereoselective biotransformation and the pharmacological significance of its metabolites. As a cardioselective β-adrenergic receptor blocker, the disposition of acebutolol is intricately linked to its therapeutic efficacy and safety profile. This document synthesizes current knowledge to provide actionable insights for preclinical and clinical research professionals.

Executive Summary: The Clinical Significance of Acebutolol's Metabolism

Acebutolol is administered as a racemic mixture of (R)- and (S)-enantiomers. However, its journey through the body is a compelling example of stereoselective metabolism, where each enantiomer follows a distinct pharmacokinetic path, leading to a complex interplay between the parent drug and its active metabolites. The primary metabolic transformation is the hydrolysis of the butanamide side chain, followed by N-acetylation to produce the major active metabolite, diacetolol. This biotransformation is not only crucial for the drug's clearance but also contributes significantly to its overall therapeutic effect, as diacetolol is equipotent to the parent drug[1][2]. Understanding the nuances of (R)-acebutolol metabolism is therefore paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety.

Stereoselective Metabolism of (R)-Acebutolol: A Tale of Two Enantiomers

The chirality of acebutolol profoundly influences its metabolism and pharmacokinetics. The (R)- and (S)-enantiomers are not treated equally by the body's metabolic machinery, leading to significant differences in their plasma concentrations and elimination rates.

Preferential First-Pass Metabolism of (R)-Acebutolol

Following oral administration, acebutolol undergoes extensive first-pass metabolism in the liver[1][3]. This process is stereoselective, with a significantly greater oral clearance of (R)-acebutolol compared to (S)-acebutolol[1]. This preferential metabolism of the (R)-enantiomer results in higher plasma concentrations of the (S)-enantiomer[1][2]. This is a critical consideration in drug development, as the (S)-enantiomer is the primary bearer of the β-blocking activity[1].

Enantiomeric Inversion in Metabolite Formation

The stereoselectivity extends to the formation of the active metabolite, diacetolol. The peak plasma concentration (Cmax) of (R)-diacetolol is significantly greater than that of (S)-diacetolol[1]. This suggests a preferential conversion of the more rapidly metabolized (R)-acebutolol to (R)-diacetolol. The half-life of (R)-diacetolol is shorter than that of (S)-diacetolol, which is, in part, due to a more rapid renal clearance of the (R)-enantiomer of the metabolite[1].

Key Metabolic Pathways and Enzymology

The biotransformation of (R)-acebutolol is a multi-step process involving several key enzymes. The primary pathway leads to the formation of the active metabolite diacetolol, while a secondary pathway may lead to the formation of reactive intermediates.

The Primary Pathway: Hydrolysis and N-Acetylation

The major metabolic route for (R)-acebutolol involves two sequential enzymatic reactions:

-

Hydrolysis: The initial and rate-limiting step is the hydrolysis of the butanamide side chain of (R)-acebutolol to form the intermediate metabolite, (R)-acetolol. This reaction is catalyzed by Carboxylesterase 2 (CES2) , an enzyme predominantly found in the liver and small intestine[4][5]. CES2 is a serine esterase that facilitates the cleavage of the amide bond through a catalytic triad mechanism[6].

-

N-Acetylation: The resulting (R)-acetolol is then acetylated at the primary amine to form the active metabolite, (R)-diacetolol. This reaction is mediated by N-acetyltransferase 2 (NAT2) , a phase II metabolizing enzyme primarily expressed in the liver and intestine[4][5]. NAT2 utilizes acetyl-CoA as a cofactor to transfer an acetyl group to the arylamine substrate in a ping-pong bi-bi reaction mechanism[7].

Caption: Primary metabolic pathway of (R)-Acebutolol.

Secondary Pathway: CYP450-Mediated Oxidation

A secondary, yet significant, metabolic pathway involves the oxidation of the intermediate, (R)-acetolol, by the cytochrome P450 system.

-

CYP2C19-Mediated Oxidation: Studies have shown that CYP2C19 can oxidize (R)-acetolol to a reactive intermediate[4][5]. This reactive species can then be detoxified by conjugation with glutathione, leading to the formation of an N-acetylcysteine conjugate that can be excreted[4]. The formation of such reactive metabolites is a critical area of investigation in toxicology and drug safety, as they have the potential to form adducts with cellular macromolecules.

Caption: Secondary metabolic pathway of (R)-Acetolol.

Minor Metabolites

In addition to diacetolol, other minor metabolites of acebutolol have been identified. A study in rats identified an aniline analog of acebutolol, which was also subsequently found in human urine[8]. This suggests that deacetylation of the aromatic amide may be another metabolic route, although it appears to be a minor one.

Pharmacokinetics of (R)-Acebutolol and its Metabolites